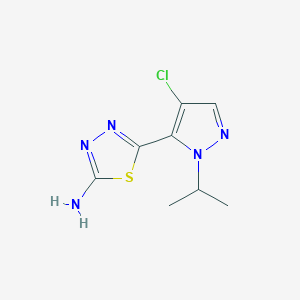
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been studied for their potential in treating various autoimmune diseases.
Mécanisme D'action
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine acts as a selective inhibitor of JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways that regulate the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have significant effects on the immune system, including the modulation of T cell activation and differentiation, the inhibition of B cell proliferation, and the reduction of pro-inflammatory cytokine production. Additionally, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a favorable safety profile, with minimal effects on hematopoiesis and a low risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its selectivity for JAK3, which allows for specific modulation of immune cell function. Additionally, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a favorable safety profile, making it a promising candidate for further research. However, one limitation of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its potential for off-target effects, as JAK3 is also expressed in non-immune cells.
Orientations Futures
There are several potential future directions for research on 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the potential for combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors. Additionally, further studies are needed to explore the long-term safety and efficacy of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in various autoimmune diseases. Finally, there is a need for the development of more selective JAK3 inhibitors with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 4-chloro-2-propan-2-ylpyrazole with thiosemicarbazide, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring. The resulting intermediate is then treated with ammonia to yield the final product, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, such as 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
5-(4-chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5S/c1-4(2)14-6(5(9)3-11-14)7-12-13-8(10)15-7/h3-4H,1-2H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUFDKFUMYKQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

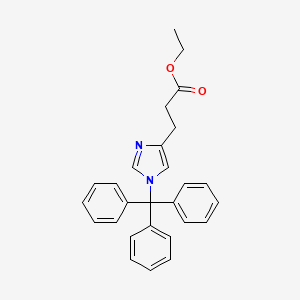
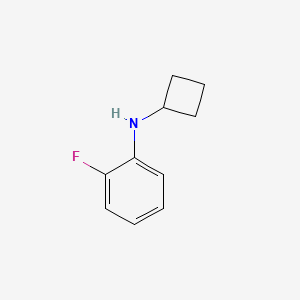
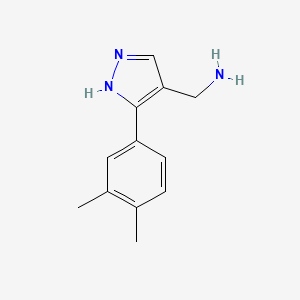


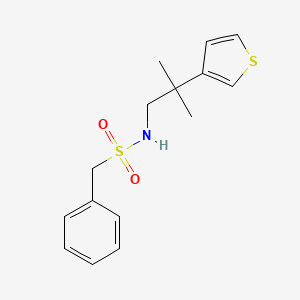
![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2636279.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone](/img/structure/B2636281.png)
![4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2636284.png)
![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)
![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2636286.png)
![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2636290.png)